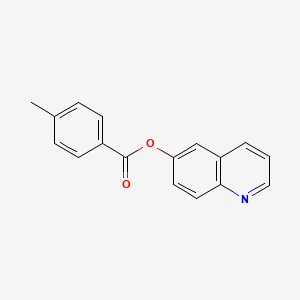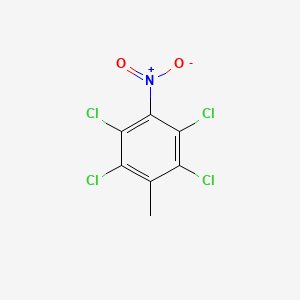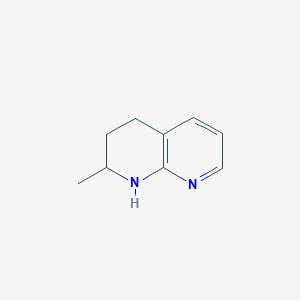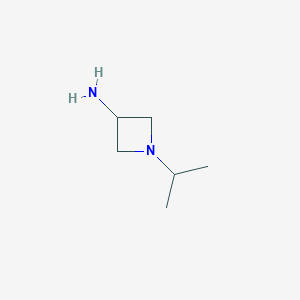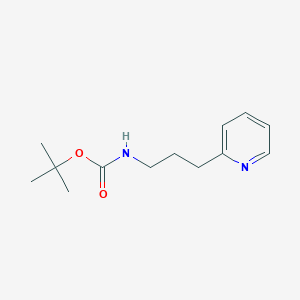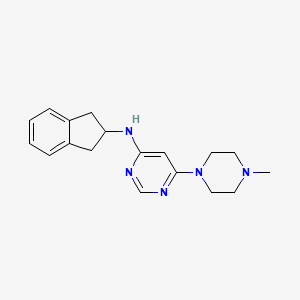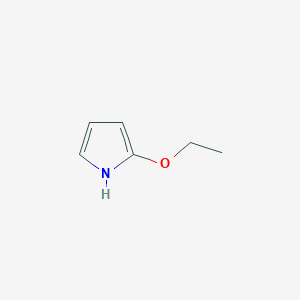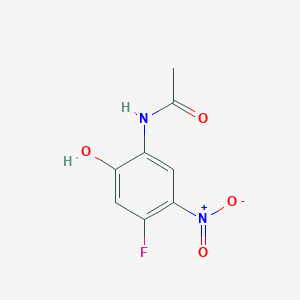
1-(2-(2-Ethoxyphenoxy)ethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-(2-(2-Ethoxyphenoxy)ethyl)piperidine typically involves the reaction of 2-(2-ethoxyphenoxy)ethyl bromide with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-(2-(2-Ethoxyphenoxy)ethyl)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Ethoxyphenoxy)ethyl)piperidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-(2-Ethoxyphenoxy)ethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with various biological molecules, influencing their activity and leading to specific biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(2-(2-Ethoxyphenoxy)ethyl)piperidine can be compared with other piperidine derivatives such as:
1-(2-(2-Methoxyphenoxy)ethyl)piperidine: Similar in structure but with a methoxy group instead of an ethoxy group, which may influence its reactivity and biological activity.
1-(2-(2-Hydroxyphenoxy)ethyl)piperidine:
The uniqueness of this compound lies in its specific ethoxy substitution, which can affect its solubility, reactivity, and interaction with biological targets .
Eigenschaften
Molekularformel |
C15H23NO2 |
|---|---|
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
1-[2-(2-ethoxyphenoxy)ethyl]piperidine |
InChI |
InChI=1S/C15H23NO2/c1-2-17-14-8-4-5-9-15(14)18-13-12-16-10-6-3-7-11-16/h4-5,8-9H,2-3,6-7,10-13H2,1H3 |
InChI-Schlüssel |
DCNKBOXICCFGJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1OCCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


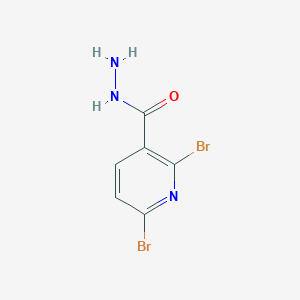
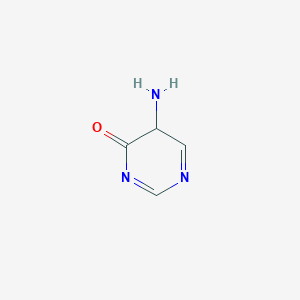
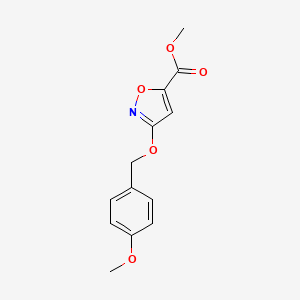
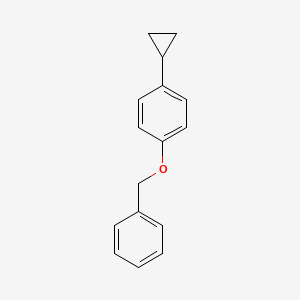
![5-Azaspiro[2.3]hexan-2-amine](/img/structure/B15072814.png)
